molecular formula C20H19N5O3 B11971593 N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-49-6

N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11971593
CAS No.: 302918-49-6
M. Wt: 377.4 g/mol
InChI Key: KEDUWTQVVWTCOQ-CIAFOILYSA-N
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Description

N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation may produce various oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Ethylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Propylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of the isopropyl group and the nitro group can influence its reactivity and interactions with biological targets.

Biological Activity

N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, characterized by its unique structural features that include isopropyl and nitrophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

  • Molecular Formula : C18H18N6O4
  • Molecular Weight : 394.37 g/mol
  • IUPAC Name : 3-(3-nitrophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitrophenyl groups are hypothesized to play a significant role in mediating these interactions, potentially leading to the inhibition of key enzymes and proteins involved in cellular processes.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival, particularly in cancer cells.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cell lines through mitochondrial pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-725.72 ± 3.95Apoptosis induction via mitochondrial pathway
U8745.2 ± 13.0Cell cycle arrest and apoptosis

The compound's effectiveness was evaluated using flow cytometry, which demonstrated an increase in apoptotic cells upon treatment with this compound, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various microbial strains. The presence of nitrophenyl groups enhances its interaction with microbial enzymes, leading to effective inhibition.

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability and an increase in apoptotic markers, such as cleaved caspase-3 and PARP .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an effective anticancer therapeutic .

Properties

CAS No.

302918-49-6

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-13(2)15-8-6-14(7-9-15)12-21-24-20(26)19-11-18(22-23-19)16-4-3-5-17(10-16)25(27)28/h3-13H,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

KEDUWTQVVWTCOQ-CIAFOILYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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